2-Fluoro-5-iodobenzonitrile

Vue d'ensemble

Description

2-Fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C₇H₃FIN. It is a halogenated benzonitrile, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-5-iodobenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluorobenzonitrile with iodine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom in 2-fluoro-5-iodobenzonitrile acts as a leaving group, facilitating nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reaction Conditions and Reagents:

-

Nucleophiles: Amines, thiols, or alkoxides.

-

Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvents: Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Temperature: 110–130°C.

Example Reaction:

In a documented synthesis, this compound reacted with 2-methyl-2,4-dihydro-3H-pyrazol-3-one in NMP using Cs₂CO₃ as a base. The reaction yielded a substituted pyrazole derivative after 2 hours at 110°C .

Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

Suzuki Coupling

Palladium catalysts facilitate coupling with boronic acids to form biaryl structures.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: Tetrahydrofuran (THF) or dioxane.

Sonogashira Coupling

Reaction with terminal alkynes forms carbon-carbon bonds, producing aryl alkynes.

Example Protocol:

A Sonogashira coupling using this compound and phenylacetylene with Pd(PPh₃)₂Cl₂ and CuI in triethylamine yielded a fluorescent alkyne derivative .

Mechanistic Insights

-

Electronic Effects: The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution at specific positions, while iodine’s steric bulk influences regioselectivity .

-

Steric Hindrance: Bulky substituents at the 5-position reduce reaction rates in coupling processes, as observed in DFT studies .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituent arrangement:

Applications De Recherche Scientifique

Synthesis Applications

2-Fluoro-5-iodobenzonitrile serves as an essential intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceutical Synthesis : It is used in the preparation of complex molecules such as kinase inhibitors and anti-cancer drugs. For example, it plays a role in synthesizing 5-substituted-3-amino indazoles, which are important in medicinal chemistry.

- Agrochemical Development : The compound is utilized in creating pesticides and herbicides due to its ability to form various derivatives that exhibit biological activity.

Biological Applications

Research indicates that this compound interacts with biological systems, making it relevant for several therapeutic approaches:

- Enzyme Inhibition : It has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), which is involved in various neuroinflammatory conditions. Inhibiting MAGL can increase levels of protective endocannabinoids while decreasing pro-inflammatory arachidonic acid levels .

- Imaging Applications : The fluorine atom in this compound allows for radiolabeling with Fluorine-18 (¹⁸F), enabling its use in positron emission tomography (PET) imaging. This application is particularly useful for visualizing brain regions involved in neurodegenerative diseases.

Industrial Applications

In addition to its roles in research and medicine, this compound finds applications in various industrial processes:

- Specialty Chemicals Production : It is employed in producing specialty chemicals and advanced materials, leveraging its unique reactivity patterns to create novel compounds.

Case Study 1: Anti-Cancer Drug Development

A study demonstrated that this compound could be synthesized into a series of compounds exhibiting significant anti-cancer activity. These compounds were tested against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neuroinflammation Research

Research involving animal models indicated that compounds derived from this compound effectively inhibited MAGL activity, leading to reduced neuroinflammation. This finding suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of kinase inhibitors, anti-cancer drugs | Promising anti-cancer activity observed |

| Biological Research | MAGL inhibition for neuroinflammation | Effective reduction of inflammation |

| Imaging | PET imaging using radiolabeled derivatives | Useful for visualizing brain activity |

| Industrial Chemistry | Production of specialty chemicals | Unique reactivity allows diverse synthesis |

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-iodobenzonitrile is primarily related to its reactivity as an intermediate in organic synthesis. It participates in various chemical reactions, forming covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

5-Iodobenzonitrile: Lacks the fluorine atom, affecting its electronic properties and reactivity.

2-Chloro-5-iodobenzonitrile: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.

Uniqueness

2-Fluoro-5-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of reactions and forming diverse products .

Activité Biologique

2-Fluoro-5-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

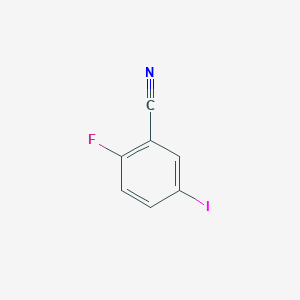

This compound has the following chemical structure:

- Chemical Formula : C7H4FINE

- Molecular Weight : 221.02 g/mol

- CAS Number : 351003-36-6

This compound features a fluorine atom and an iodine atom attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding, influencing the compound's overall biological effects.

Potential Biological Activities

Research has indicated that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases .

- Anticancer Activity : Studies have shown that fluorinated compounds often display enhanced anticancer properties. Specifically, derivatives of fluoroaryl compounds have been linked to reduced mutagenicity and increased cell viability in cancer models .

Antimutagenic Activity

A study investigated the antimutagenic properties of fluoroaryl derivatives, including compounds similar to this compound. Using the Ames test, researchers found that these derivatives significantly reduced mutagenicity induced by known mutagens such as sodium azide and benzo[a]pyrene. This suggests that fluorine substitution can alter the mutagenic profile of compounds, potentially leading to safer therapeutic options .

Inhibition Studies

Another research effort focused on the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various inflammatory processes. Inhibitors derived from similar structures demonstrated considerable potency in inhibiting MAGL activity, indicating a potential pathway for therapeutic intervention in inflammatory diseases .

Data Table: Biological Activity Summary

Safety and Toxicological Information

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified as harmful by inhalation, skin contact, and ingestion. Symptoms may include irritation of the skin and eyes, respiratory issues, and gastrointestinal discomfort upon exposure .

Propriétés

IUPAC Name |

2-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHQRAAZMDWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381196 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-36-6 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.